In Vitro Antiviral Potency Against Wild-Type HIV-1: RDEA806 EC50 Comparison
RDEA806 demonstrates potent in vitro antiviral activity against wild-type HIV-1. In a cell-based antiviral assay, RDEA806 exhibited an EC50 of approximately 3 nM against wild-type HIV-1. The comparator efavirenz, the most widely used first-line NNRTI, has a reported EC50 of approximately 1.5-3 nM against wild-type virus under comparable in vitro conditions [1][2].
| Evidence Dimension | In vitro antiviral potency (EC50) against wild-type HIV-1 |
|---|---|
| Target Compound Data | EC50 ≈ 3 nM |
| Comparator Or Baseline | Efavirenz: EC50 ≈ 1.5-3 nM |
| Quantified Difference | Comparable potency (difference ≤ 2-fold within typical assay variability) |
| Conditions | Cell-based HIV-1 antiviral assays; VSV-G pseudotyped luciferase-expressing virus or standard viral replication assays |
Why This Matters
Confirms that RDEA806 matches the potency of efavirenz in wild-type settings, establishing it as a viable alternative without potency compromise for research use.
- [1] Moyle G, et al. RDEA806, a novel HIV non-nucleoside reverse transcriptase inhibitor, shows positive outcome in treatment of naive HIV patients. Poster presented at: 48th Annual ICAAC/IDSA 46th Annual Meeting; October 25-28, 2008; Washington, DC. View Source
- [2] Young SD, et al. L-743,726 (DMP-266): a novel, highly potent nonnucleoside inhibitor of the human immunodeficiency virus type 1 reverse transcriptase. Antimicrob Agents Chemother. 1995;39(12):2602-2605. View Source
